molecular formula C18H21N5 B2516935 1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946272-85-1

1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2516935
CAS No.: 946272-85-1
M. Wt: 307.401
InChI Key: SWLWQMCYAZPDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with a 2-methylphenyl group and a 4-methylpiperidin-1-yl group. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution with 2-Methylphenyl Group:

    Introduction of 4-Methylpiperidin-1-yl Group: The final step involves the substitution of the pyrazolo[3,4-d]pyrimidine core with the 4-methylpiperidin-1-yl group, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogenated precursors and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: The parent compound.

    1-(2-methylphenyl)-4-(4-ethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: A similar compound with an ethyl group instead of a methyl group.

    This compound-5-carboxylate: A derivative with a carboxylate group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 2-methylphenyl and 4-methylpiperidin-1-yl groups provides a distinct structural framework that can interact with various molecular targets in unique ways.

Properties

IUPAC Name

1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-13-7-9-22(10-8-13)17-15-11-21-23(18(15)20-12-19-17)16-6-4-3-5-14(16)2/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLWQMCYAZPDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.